Scaffold-Level Solubility Advantage: Bicyclo[2.1.1]hexane vs. ortho-Phenyl in Agrochemical Bioisostere Replacement
Replacement of the ortho-substituted phenyl ring in boscalid with a 1,2-disubstituted BCH core (structurally analogous to the target compound's scaffold) increased thermodynamic aqueous solubility from 4.6 mg/L to 11.2 mg/L (a 2.4-fold improvement) [1]. Contrastingly, the unsubstituted phenyl-to-BCP replacement in the same boscalid analog showed only a marginal change (4.6 to 4.3 mg/L), underscoring that the BCH core—not the BCP core—drives the solubility benefit in this ortho-biasing context [1]. The quantitative advantage stems from the BCH scaffold's higher solvent-exposed polar surface area and reduced crystal packing efficiency compared to the planar aromatic ring [2].
| Evidence Dimension | Aqueous thermodynamic solubility (mg/L) |
|---|---|
| Target Compound Data | 11.2 mg/L (BCH-boscalid analog; proxy for target scaffold) |
| Comparator Or Baseline | 4.6 mg/L (phenyl-boscalid, BASF); 4.3 mg/L (BCP-boscalid analog) |
| Quantified Difference | +6.6 mg/L vs. phenyl (+143%); +6.9 mg/L vs. BCP (+160%) |
| Conditions | Thermodynamic solubility assay in phosphate-buffered saline (PBS) at pH 7.4, 25°C; values from boscalid bioisostere series |
Why This Matters
For any lead optimization program where the parent ortho-phenyl compound suffers from poor aqueous solubility, this scaffold provides a 2.4-fold margin that BCP cannot replicate, making it a superior choice for early-stage solubility-driven design.
- [1] Denisenko, A., et al. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science, 14, 14092-14099. (Table 1, Boscalid series). View Source
- [2] Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15, 880-888. View Source
